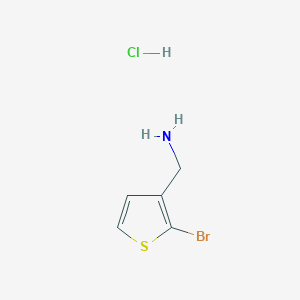

(2-Bromo-3-Thienyl)Methylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromothiophen-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c6-5-4(3-7)1-2-8-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKZUJBSIKGHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157664-47-6 | |

| Record name | (2-bromothiophen-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Profiles of 2 Bromo 3 Thienyl Methylamine

Reactivity of the Primary Amine Functionality

The primary amine functionality of (2-bromo-3-thienyl)methylamine is a key determinant of its chemical behavior, rendering it a versatile building block in organic synthesis. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, making it susceptible to a variety of chemical transformations.

The methylamine (B109427) group in this compound exhibits typical nucleophilic properties characteristic of primary amines. This nucleophilicity allows it to readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding imines (Schiff bases). These reactions are fundamental in the construction of more complex molecular architectures.

Furthermore, the primary amine can undergo addition reactions with a range of electrophiles. For instance, it can react with acyl chlorides or anhydrides to yield amides, and with isocyanates or isothiocyanates to form ureas and thioureas, respectively. The reactivity of the amine is influenced by steric hindrance from the adjacent thiophene (B33073) ring, which can modulate its accessibility to bulky electrophiles.

While specific studies detailing the condensation and addition reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of amine chemistry. The electronic properties of the bromo-thienyl moiety, being electron-withdrawing, are expected to slightly decrease the basicity and nucleophilicity of the amine compared to a simple alkylamine, but it remains a potent nucleophile for a wide array of reactions.

As a primary amine, this compound is basic and readily forms salts upon reaction with both inorganic and organic acids. The protonation of the amino group by an acid results in the formation of an ammonium (B1175870) salt. These salts are typically crystalline solids with higher melting points and greater water solubility compared to the free base.

The stability of these salts is dependent on the nature of the counter-ion and the ambient conditions. Salts formed with strong acids, such as hydrochloric acid or sulfuric acid, are generally stable. The formation of salts is a common strategy employed in the purification and handling of amines, as it often facilitates crystallization and improves stability. The pKa of the conjugate acid of this compound would provide a quantitative measure of its basicity and the conditions under which it exists in its protonated form.

Reactivity at the Bromine-Substituted Thiophene Ring

The bromine atom attached to the thiophene ring at the 2-position is a key functional handle that enables a diverse range of transformations, particularly transition metal-catalyzed cross-coupling reactions.

The carbon-bromine bond at the C2 position of the thiophene ring is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating a catalytic cycle for cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. mdpi.com In this reaction, this compound can be coupled with various organoboron reagents, such as boronic acids or their derivatives, in the presence of a palladium catalyst and a base.

Organotrifluoroborate salts have emerged as stable, crystalline, and easy-to-handle alternatives to boronic acids in Suzuki-Miyaura couplings. frontierspecialtychemicals.comnih.gov The coupling of this compound with potassium organotrifluoroborates would proceed under standard palladium-catalyzed conditions to afford 2-substituted-3-thienylmethylamine derivatives. This reaction tolerates a wide range of functional groups, making it a versatile tool for the synthesis of diverse molecular scaffolds. nih.gov

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Aryl/Alkenyl/Alkyl Organotrifluoroborate | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | (2-Aryl/Alkenyl/Alkyl-3-thienyl)methylamine |

The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive C-Br bond, makes it an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems. ias.ac.in Following a palladium-catalyzed cross-coupling reaction to introduce a suitable tethered functional group at the 2-position, subsequent intramolecular cyclization can lead to the formation of thieno-fused nitrogen-containing heterocycles.

For instance, if the cross-coupling partner contains a terminal alkyne or alkene, a subsequent intramolecular Heck or Sonogashira reaction could be envisioned to construct a new ring fused to the thiophene core. Alternatively, the amine functionality itself can act as the intramolecular nucleophile. For example, after conversion of the bromine to a group that can be displaced, such as through a Buchwald-Hartwig amination with a tethered halide, intramolecular cyclization could occur. These strategies provide access to novel and complex heterocyclic frameworks. ias.ac.in

Nucleophilic aromatic substitution (SNAr) is a plausible, though challenging, reaction pathway for the bromine atom on the thiophene ring of this compound. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. pressbooks.pub In the case of this compound, the thiophene ring itself is considered electron-rich compared to benzene (B151609), which generally disfavors SNAr.

However, the presence of the bromine atom and the electron-withdrawing nature of the sulfur heteroatom can influence the electron density of the ring. The reaction would proceed via a Meisenheimer-like intermediate, where a nucleophile attacks the carbon bearing the bromine, forming a transient, negatively charged species. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. Without strong activation, harsh reaction conditions, such as high temperatures and strongly basic nucleophiles, would likely be required for any substitution to occur. The aminomethyl group at the 3-position is not strongly electron-withdrawing, further diminishing the likelihood of a facile SNAr reaction under mild conditions.

Elucidation of Reaction Mechanisms and Intermediates in the Chemistry of this compound

The reactivity of this compound is significantly influenced by the interplay between the bromine atom and the methylamine group attached to the thiophene ring. Understanding the mechanistic pathways, potential side reactions, and stereochemical aspects of its transformations is crucial for its effective utilization in synthetic chemistry.

Catalytic Pathways in Amine Bond-Forming Reactions

The formation of new amine bonds utilizing this compound as a substrate is prominently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the thiophene ring and another amine. The catalytic cycle for the Buchwald-Hartwig amination of this compound is generally understood to proceed through a series of well-defined steps.

The catalytic cycle typically begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. Subsequently, the amine that is to be coupled to the thiophene ring coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which yields the desired N-aryl-substituted thienylmethylamine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

The choice of phosphine (B1218219) ligand is critical in this process, as it influences the rate and efficiency of the catalytic cycle. Bidentate phosphine ligands, such as BINAP and DPPF, have been shown to be effective in preventing the formation of inactive palladium dimers and accelerating the reaction. wikipedia.org

Table 1: Key Steps in the Buchwald-Hartwig Amination of this compound

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-bromine bond of the thiophene ring, forming a palladium(II) species. |

| Amine Coordination and Deprotonation | The incoming amine coordinates to the palladium(II) center, and a base removes a proton from the amine to form an amido ligand. |

| Reductive Elimination | The C-N bond is formed as the desired product is released from the palladium center, regenerating the palladium(0) catalyst. |

Analysis of Side Reactions and Byproduct Formation

Several side reactions can occur during the derivatization of this compound, particularly in the context of palladium-catalyzed amination reactions. A common and often competitive side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. wikipedia.org This process can be promoted by the presence of palladium-hydride species in the reaction mixture, which can arise from various sources, including the amine or solvent. The formation of such species can lead to the undesired byproduct, 3-thienylmethylamine.

Another potential side reaction involves the formation of diarylamines. In cases where the newly formed product can undergo a subsequent amination reaction, diarylamine byproducts may be observed. nih.gov The steric hindrance around the nitrogen atom of the product and the reaction conditions can influence the extent of this side reaction. The choice of ligand and base can also play a significant role in minimizing these unwanted pathways. nih.gov For instance, the use of bulky ligands can disfavor the formation of diarylamines.

Table 2: Common Side Reactions and Byproducts

| Side Reaction | Description | Resulting Byproduct |

| Hydrodehalogenation | Replacement of the bromine atom with a hydrogen atom. | 3-Thienylmethylamine |

| Diarylamine Formation | Further amination of the desired product. | Di(thienylmethyl)amine derivatives |

Stereochemical Control and Chirality in Derivatization

Given that this compound contains a primary amine, it serves as a valuable precursor for the synthesis of chiral derivatives. The stereochemical outcome of reactions involving this compound can be controlled through various asymmetric synthesis strategies.

One common approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the methylamine group, directing subsequent reactions to occur in a stereoselective manner. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.

Alternatively, stereochemical control can be achieved through the use of chiral catalysts. For instance, in the context of N-alkylation or N-arylation reactions, the use of a chiral ligand on the metal catalyst can induce asymmetry and lead to the preferential formation of one enantiomer. Biocatalytic methods, employing enzymes such as transaminases, also offer a powerful tool for the enantioselective synthesis of chiral amines. mdpi.com

The synthesis of chiral α-amino acids and their derivatives is an area where such stereochemical control is of paramount importance. rochester.edu Methodologies such as asymmetric N-H carbene insertion catalyzed by engineered hemoproteins have been developed for the synthesis of a broad range of substituted aryl amines with high enantiomeric excess. rochester.edu While not specifically documented for this compound, these principles of asymmetric synthesis are applicable to its derivatization to produce chiral molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 2 Bromo 3 Thienyl Methylamine

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds. These techniques are paramount for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a distinct fingerprint, revealing the presence of specific functional groups. For (2-Bromo-3-Thienyl)Methylamine, the key characteristic absorption bands are predicted based on the analysis of structurally related compounds, such as substituted anilines and bromothiophenes. nih.govnih.gov

The primary amine (–NH₂) group is expected to exhibit two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. An N-H bending (scissoring) vibration is anticipated around 1650-1580 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene (B1212753) (–CH₂–) group are predicted to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.

The thiophene (B33073) ring itself presents several characteristic bands. The aromatic C-H stretching vibration is expected above 3000 cm⁻¹, generally around 3100 cm⁻¹. The C=C ring stretching vibrations typically occur in the 1600-1400 cm⁻¹ region. The C-S stretching vibration, which can be weak, is often observed in the 800-600 cm⁻¹ range. Finally, the C-Br stretching frequency is anticipated at lower wavenumbers, typically in the 600-500 cm⁻¹ region. nih.gov

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3300 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3350-3250 | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3100 | Aromatic C-H Stretch | Thiophene Ring |

| 2950-2850 | Aliphatic C-H Stretch | Methylene (-CH₂) |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1550-1450 | C=C Ring Stretch | Thiophene Ring |

| ~1430 | CH₂ Bend (Scissoring) | Methylene (-CH₂) |

| ~1100 | C-N Stretch | Alkylamine |

| 800-600 | C-S Stretch | Thiophene Ring |

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR measures absorption, Raman detects changes in the polarizability of a bond during vibration. Vibrations that are symmetric and involve less polar bonds, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum.

For this compound, the symmetric stretching of the C=C bonds within the thiophene ring is expected to be a strong Raman scatterer. The C-S bond vibrations of the thiophene ring are also typically more prominent in the Raman spectrum compared to the IR spectrum. The C-Br stretch is also expected to be Raman active. In contrast, the highly polar N-H and C-N bonds of the methylamine (B109427) group are generally weaker Raman scatterers. nih.gov

Table 2: Predicted Key Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 | Aromatic C-H Stretch | Thiophene Ring |

| 2950-2850 | Aliphatic C-H Stretch | Methylene (-CH₂) |

| 1500-1400 | Symmetric C=C Ring Stretch | Thiophene Ring |

| 800-600 | C-S Stretch | Thiophene Ring |

Electronic Spectroscopy for Molecular Electronic Transitions

Electronic spectroscopy investigates the transitions of electrons between molecular orbitals upon absorption of ultraviolet or visible light. It is particularly useful for studying conjugated systems.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the thiophene chromophore. Thiophene and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions. The presence of substituents like the bromo and methylamine groups acts as auxochromes, modifying the energy of these transitions and thus the wavelength of maximum absorption (λₘₐₓ). The bromine atom, with its lone pairs, and the methylamine group can extend the conjugation and are expected to cause a bathochromic (red) shift of the λₘₐₓ compared to unsubstituted thiophene. Based on data from similarly substituted thiophenes, the primary π → π* transition is expected to occur in the 230-260 nm range. biointerfaceresearch.com

Table 3: Predicted Electronic Absorption Data for this compound

| Predicted λₘₐₓ (nm) | Type of Transition | Chromophore |

|---|

The position of the λₘₐₓ in a UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The interactions between the solvent and the solute molecule in its ground and excited states can alter the energy gap between them. ekb.eg

For thiophene derivatives, an increase in solvent polarity often leads to a bathochromic shift (a shift to longer wavelengths) for π → π* transitions. biointerfaceresearch.com This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Consequently, when the UV-Vis spectrum of this compound is recorded in a series of solvents with increasing polarity (e.g., from hexane (B92381) to ethanol (B145695) to water), a progressive shift of the λₘₐₓ to longer wavelengths is anticipated. This positive solvatochromism would confirm the nature of the π → π* electronic transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined. The predicted NMR data for this compound are based on established substituent effects on the thiophene ring. mdpi.comresearchgate.net

In the ¹H NMR spectrum, the two protons on the thiophene ring are expected to appear as distinct doublets due to coupling with each other. The proton at position 5 (H-5) would be downfield relative to the proton at position 4 (H-4). The methylene protons (–CH₂–) adjacent to the amine and the thiophene ring would likely appear as a singlet, while the amine protons (–NH₂) may appear as a broad singlet.

In the ¹³C NMR spectrum, five distinct signals are expected: four for the thiophene ring carbons and one for the methylene carbon. The carbon atom bonded to the bromine (C-2) would be significantly shielded compared to an unsubstituted thiophene, appearing at a lower chemical shift. The other ring carbons (C-3, C-4, C-5) and the methylene carbon (–CH₂–) will have chemical shifts influenced by the electronic effects of the substituents.

Table 4: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 7.15 - 7.25 | Doublet (d) | J(H4-H5) ≈ 5.5 |

| H-4 | 6.90 - 7.00 | Doublet (d) | J(H4-H5) ≈ 5.5 |

| -CH₂- | 3.80 - 4.00 | Singlet (s) | N/A |

Table 5: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5 | 128 - 130 |

| C-4 | 124 - 126 |

| C-3 | 138 - 142 |

| C-2 | 110 - 115 |

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms within a molecule, revealing details about molecular structure through chemical shifts, signal integration, and spin-spin coupling.

In the ¹H NMR spectrum of this compound, four distinct signals are predicted. The thiophene ring protons, H-4 and H-5, are expected to appear as doublets in the aromatic region of the spectrum due to their mutual coupling. Based on data from similar 2-bromothiophene (B119243) derivatives, these protons would likely resonate between 6.8 and 7.3 ppm. The H-5 proton is typically downfield of the H-4 proton. The coupling constant between these two adjacent protons (J4,5) is expected to be in the range of 5-6 Hz, which is characteristic for thiophene systems.

The methylene protons (-CH₂-) of the aminomethyl group are predicted to appear as a singlet, typically in the range of 3.8 to 4.2 ppm. The deshielding effect of the adjacent aromatic ring and the nitrogen atom shifts this signal downfield. The two protons of the primary amine (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature, but typically appears between 1.5 and 2.5 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and chemical exchange.

| Predicted ¹H NMR Data for this compound | ||||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-5 (Thiophene) | 7.1 - 7.3 | Doublet (d) | 5.0 - 6.0 | 1H |

| H-4 (Thiophene) | 6.8 - 7.0 | Doublet (d) | 5.0 - 6.0 | 1H |

| -CH₂- (Methylene) | 3.8 - 4.2 | Singlet (s) | N/A | 2H |

| -NH₂ (Amine) | 1.5 - 2.5 | Broad Singlet (br s) | N/A | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the broadband proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are anticipated, corresponding to the five carbon atoms in the molecule.

The carbon atom bonded to the bromine, C-2, is expected to have a chemical shift in the range of 110-115 ppm. The C-3 carbon, substituted with the methylamine group, would likely appear further downfield, around 140-145 ppm. The unsubstituted thiophene ring carbons, C-4 and C-5, are predicted to resonate in the typical aromatic region for thiophenes, between 120 and 130 ppm. The methylene carbon (-CH₂) is expected in the aliphatic region, likely between 40 and 45 ppm, influenced by the electronegativity of the attached nitrogen atom and the shielding from the thiophene ring.

| Predicted ¹³C NMR Data for this compound | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Thiophene) | 140 - 145 |

| C-5 (Thiophene) | 127 - 130 |

| C-4 (Thiophene) | 123 - 126 |

| C-2 (Thiophene) | 110 - 115 |

| -CH₂- (Methylene) | 40 - 45 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are instrumental in assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the thiophene protons H-4 and H-5, confirming their adjacent relationship on the ring. A weaker correlation might also be observed between the methylene (-CH₂-) and amine (-NH₂) protons, depending on the rate of proton exchange.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. Expected correlations would be observed between H-4 and C-4, H-5 and C-5, and the methylene protons with the methylene carbon. This experiment definitively assigns the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2- and 3-bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The methylene protons showing correlations to C-3, C-2, and C-4 of the thiophene ring.

Proton H-5 showing correlations to C-3 and C-4.

Proton H-4 showing correlations to C-2, C-3, and C-5.

These combined 2D NMR experiments would provide an unambiguous confirmation of the connectivity of the atoms in the this compound structure.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identification

GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, a GC/MS analysis would first serve as a purity check, with a pure sample ideally showing a single peak in the chromatogram.

The mass spectrum would provide key identifying features. The molecular ion peak ([M]⁺) would be crucial. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity, two mass units apart (M and M+2). For C₅H₆BrNS, this would correspond to m/z values of 191 and 193.

The fragmentation pattern provides further structural confirmation. Key predicted fragmentation pathways include:

Loss of a bromine radical: [M - Br]⁺, leading to a peak at m/z 112.

Alpha-cleavage: Cleavage of the bond between the ring and the side chain is highly probable. This could lead to the formation of a bromothienyl fragment at m/z 162/164 or, more likely, a stable bromothienyl-methyl cation ([C₅H₃BrS-CH₂]⁺) through rearrangement, though the most prominent fragment is often the bromothienyl cation itself. Loss of the aminomethyl radical (•CH₂NH₂) would result in a fragment at m/z 161/163.

Formation of an iminium ion: Cleavage can also result in the [CH₂=NH₂]⁺ fragment at m/z 30.

| Predicted Mass Spectrometry Fragmentation for this compound | ||

| m/z Value | Predicted Ion Structure | Notes |

| 191/193 | [C₅H₆BrNS]⁺ | Molecular ion peak (M/M+2) |

| 161/163 | [C₄H₂BrS]⁺ | Loss of •CH₂NH₂ |

| 112 | [C₅H₆NS]⁺ | Loss of •Br |

| 30 | [CH₂NH₂]⁺ | Iminium ion from side-chain cleavage |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry measures mass with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule from its exact mass, as opposed to the nominal mass provided by standard MS.

For this compound, with the molecular formula C₅H₆⁷⁹BrNS, the calculated monoisotopic mass is 190.9462 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value very closely, confirming the elemental formula and ruling out other potential structures with the same nominal mass.

X-ray Diffraction for Single Crystal Structure Determination

While NMR and MS can establish the constitution and connectivity of a molecule, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique would require growing a suitable single crystal of this compound or a salt thereof.

If a crystal structure were determined, it would provide precise measurements of:

Bond lengths and angles: Confirming the geometry of the thiophene ring and the methylamine substituent.

Torsion angles: Defining the conformation of the methylamine side chain relative to the plane of the thiophene ring.

Planarity: Confirming the expected planarity of the thiophene ring.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice. Hydrogen bonding involving the amine (-NH₂) group would be of particular interest, as it would likely play a dominant role in the solid-state packing arrangement.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. Such a determination would be a valuable contribution to the structural chemistry of thiophene derivatives.

Other Spectroscopic and Analytical Techniques

Beyond the primary spectroscopic methods, a comprehensive structural elucidation of this compound is supported by other specialized analytical techniques. These methods provide orthogonal information, confirming the empirical formula and offering insights into the compound's electronic properties, particularly in non-standard states such as the presence of radical species.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. wikipedia.org While this compound in its stable ground state is a diamagnetic molecule (containing no unpaired electrons) and thus ESR-inactive, this technique becomes invaluable for detecting and characterizing any paramagnetic intermediates or radical cations that may form during chemical reactions, oxidation processes, or upon exposure to ionizing radiation. unige.ch

The generation of a radical cation from a thiophene derivative involves the removal of an electron from the π-system, creating a species that can be readily detected by ESR. researchgate.netrsc.org For this compound, a radical cation could be formed through a one-electron oxidation. The resulting ESR spectrum would provide a wealth of information about the electronic structure of this transient species.

Key parameters obtained from an ESR spectrum include:

The g-factor: This dimensionless value is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. For organic π-radicals, g-factors are typically close to that of a free electron (approximately 2.0023). Deviations from this value can give clues about the distribution of the unpaired electron and the extent of spin-orbit coupling, which would be influenced by the presence of the sulfur and bromine atoms in the molecule.

Hyperfine Coupling Constants (hfcs): The interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H, ¹⁴N) leads to the splitting of the ESR signal into multiple lines. The magnitude of this splitting, the hfc, is directly proportional to the spin density of the unpaired electron on that nucleus. Analysis of the hyperfine structure of the this compound radical cation would reveal how the unpaired electron is delocalized across the thiophene ring and the methylamine side chain. This provides critical experimental validation for theoretical models of its electronic structure.

Studies on related thiophene compounds have successfully used ESR to characterize their radical cations, confirming that the unpaired electron typically resides in a π-orbital. researchgate.netcapes.gov.br By analogy, the ESR spectrum of the this compound radical would be expected to show couplings to the protons on the thiophene ring and the methylamine group, allowing for a detailed mapping of its spin distribution.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed chemical formula to verify its accuracy. For organohalogen compounds like this compound, the analysis can be extended to include the percentage of bromine.

The empirical formula for this compound is C₅H₆BrNS. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), nitrogen (14.007 u), and sulfur (32.06 u), the theoretical elemental composition can be calculated. The molecular weight of C₅H₆BrNS is 192.08 g/mol .

The validation process involves combusting a precisely weighed sample of pure this compound and quantitatively analyzing the combustion products (CO₂, H₂O, N₂, and SO₂). The amount of bromine is typically determined by other methods, such as titration after combustion. The experimentally determined percentages must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the empirical formula. This confirmation is a critical checkpoint in the synthesis and characterization of the compound, ensuring its purity and verifying that the correct molecular structure has been obtained.

Below is a table summarizing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 31.26 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.15 |

| Bromine | Br | 79.904 | 1 | 79.904 | 41.60 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.29 |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.69 |

| Total | 192.074 | 100.00 |

Computational and Theoretical Investigations on 2 Bromo 3 Thienyl Methylamine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For (2-Bromo-3-Thienyl)Methylamine, these methods are used to determine its most stable three-dimensional shape, calculate its energy, and map its electron distribution.

Density Functional Theory (DFT) has become a primary method for computational studies of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations are performed to find the optimized geometric structure of this compound, which corresponds to the lowest energy arrangement of its atoms. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.

For thiophene (B33073) derivatives, DFT methods have proven reliable in predicting molecular structures that are in good agreement with experimental data where available. mdpi.com The calculations provide the total electronic energy of the optimized structure, which is a key indicator of the molecule's thermodynamic stability.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. While generally less accurate than modern DFT approaches because it does not fully account for electron correlation, it serves as an important benchmark for comparison. researchgate.net

In the study of this compound, HF calculations would be performed to generate an initial approximation of the molecule's wave function and energy. Comparing the results from HF and DFT calculations can provide insights into the effects of electron correlation on the predicted properties of the molecule, such as its geometry and vibrational frequencies. researchgate.netresearchgate.net This comparative analysis helps validate the results obtained from the more sophisticated DFT methods.

The accuracy of any quantum chemical calculation is highly dependent on the chosen theoretical method and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.

B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid DFT functional that is widely used for its robust performance in predicting the properties of organic molecules. researchgate.net It combines the strengths of both HF and DFT approaches to provide a more accurate description of electron exchange and correlation. mdpi.com

6-311G(d,p): This is a Pople-style triple-zeta basis set. nih.gov The "6-311G" part indicates that each atomic orbital is described by a combination of multiple basis functions, providing flexibility. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). These functions are crucial for accurately describing the anisotropic distribution of electrons in chemical bonds, which is particularly important for molecules containing heteroatoms like sulfur and bromine. chemrxiv.org The combination of the B3LYP functional with the 6-311G(d,p) basis set is a well-established level of theory for obtaining reliable geometries and electronic properties for molecules similar to this compound. researchgate.netresearchgate.net

Conformational Analysis and Molecular Geometry

The this compound molecule has conformational flexibility due to the rotation around the single bond connecting the methylamine (B109427) group to the thienyl ring. Conformational analysis is performed computationally to identify the different possible spatial arrangements (conformers) and determine their relative stabilities. researchgate.net

This analysis involves systematically rotating the C-C bond between the thiophene ring and the methylamine side chain and calculating the energy at each step. The results can be plotted on a potential energy surface, where energy minima correspond to stable conformers. The global minimum represents the most stable and likely conformation of the molecule in the gas phase. These calculations provide critical data on the preferred three-dimensional structure, which influences the molecule's physical properties and biological interactions.

| Conformer | Dihedral Angle (Br-C-C-N) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | Most Stable |

| Syn-periplanar | ~0° | +2.5 | Less Stable |

| Gauche | ~60° | +1.2 | Intermediate |

Note: The data in the table above is illustrative and represents typical expected values for such an analysis.

Electronic Structure and Reactivity Predictions

Computational methods are invaluable for predicting the chemical reactivity of a molecule by analyzing its electronic structure.

Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO: This is the highest energy orbital that contains electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, making it a measure of its nucleophilicity or electron-donating capability. taylorandfrancis.comyoutube.com

LUMO: This is the lowest energy orbital that is empty of electrons. The energy of the LUMO (ELUMO) is related to the molecule's ability to accept electrons, indicating its electrophilicity. taylorandfrancis.comyoutube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. taylorandfrancis.com

For this compound, DFT calculations would be used to determine the energies of these frontier orbitals and visualize their spatial distribution, identifying the most probable sites for electrophilic and nucleophilic attack. nih.gov

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.85 | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.40 | Indicator of chemical reactivity and stability |

Note: The data in the table above is illustrative of typical results obtained from DFT/B3LYP/6-311G(d,p) calculations for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is an invaluable tool for predicting and understanding how a molecule will interact with other chemical species. The MEP map is color-coded to represent different electrostatic potential values: regions of negative potential, which are susceptible to electrophilic attack, are typically colored red, while regions of positive potential, prone to nucleophilic attack, are colored blue. Intermediate potentials are represented by shades of orange, yellow, and green.

Computational Prediction of Reaction Sites and Regioselectivity

Computational chemistry provides powerful tools for predicting the most probable sites for chemical reactions and the regioselectivity of those reactions. By analyzing the electronic structure of this compound, it is possible to forecast its reactivity towards various reagents. Methods such as Fukui function analysis, which identifies the sites most susceptible to nucleophilic, electrophilic, or radical attack, and the analysis of the MEP surface are commonly employed.

In the case of this compound, several key reactive sites can be computationally evaluated:

The Amine Group: The lone pair of electrons on the nitrogen atom makes it a primary nucleophilic and basic site.

The Thiophene Ring: As an aromatic system, the thiophene ring can undergo electrophilic aromatic substitution. Computational models would predict the most likely position for substitution (C4 or C5) by evaluating the stability of the intermediate sigma complexes. The electron-donating nature of the methylamine group and the inductive and resonance effects of the bromine atom would be key factors in determining this regioselectivity.

The Carbon-Bromine Bond: This bond can be a site for nucleophilic substitution or for the formation of organometallic reagents.

Computational models can calculate the activation energies for different reaction pathways, allowing for a quantitative prediction of the most favorable reaction products under specific conditions.

**5.4. Spectroscopic Property Simulations and Validation

Spectroscopic Property Simulations and Validation

Theoretical Vibrational Frequencies and Comparison with FT-IR/Raman Data

Theoretical vibrational frequencies for this compound can be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). nih.govnih.gov These calculations predict the frequencies of all fundamental vibrational modes of the molecule. The results are then compared with experimental data obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. core.ac.ukiosrjournals.org

This comparison serves two main purposes: it validates the accuracy of the computational model and aids in the precise assignment of experimental spectral bands to specific molecular motions. researchgate.net Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations, so a scaling factor is typically applied for better agreement. iosrjournals.org Key vibrational modes for this compound would include N-H stretching, C-H stretching, C=C stretching of the thiophene ring, C-S stretching, and C-Br stretching.

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for this compound

| Vibrational Assignment | Calculated Frequency (cm⁻¹, Scaled) | Hypothetical Experimental FT-IR (cm⁻¹) | Hypothetical Experimental FT-Raman (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 | 3445 | - |

| N-H Symmetric Stretch | 3360 | 3355 | - |

| C-H Stretch (Aromatic) | 3105 | 3100 | 3102 |

| C-H Stretch (Aliphatic) | 2950 | 2948 | 2951 |

| C=C Stretch (Thiophene) | 1540 | 1545 | 1543 |

| N-H Bend | 1610 | 1612 | - |

| C-N Stretch | 1280 | 1278 | 1281 |

| C-S Stretch (Thiophene) | 845 | 842 | 844 |

| C-Br Stretch | 650 | 648 | 651 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for studying the excited states of molecules and simulating their electronic (UV-Vis) absorption spectra. benasque.orgresearchgate.net This method calculates the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states, as well as the oscillator strengths, which relate to the intensity of the absorption bands. cnr.it

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis absorption. These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (like the HOMO) to a low-energy unoccupied molecular orbital (like the LUMO). The calculations would identify the nature of these transitions (e.g., π→π* or n→π*). Such a theoretical spectrum can be generated and compared directly with an experimentally measured UV-Vis spectrum. sharif.edu

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound (in a solvent like ethanol)

| Excited State | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | 285 | 0.152 | HOMO -> LUMO (95%) |

| S2 | 254 | 0.089 | HOMO-1 -> LUMO (88%) |

| S3 | 220 | 0.450 | HOMO -> LUMO+1 (65%), HOMO-2 -> LUMO (30%) |

Comparison of Calculated Spectroscopic Data with Experimental Observations

A critical step in computational chemistry is the validation of theoretical results against experimental data. nih.govresearchgate.net For this compound, the simulated FT-IR, FT-Raman, and UV-Vis spectra would be overlaid with the corresponding experimental spectra. A high degree of agreement between the calculated and observed peak positions and relative intensities indicates that the chosen theoretical model accurately describes the geometric and electronic structure of the molecule. nih.gov

Discrepancies can often be informative. For instance, deviations between gas-phase calculations and solid-state experimental IR spectra can highlight the influence of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.net Similarly, differences between calculated and experimental UV-Vis spectra can point to specific solvent-solute interactions that were not fully captured by the computational model. ru.nl

Applications in Advanced Organic Synthesis and Functional Materials Development

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the bromo and methylamine (B109427) functionalities makes (2-bromo-3-thienyl)methylamine a potent intermediate for constructing elaborate molecular architectures. The bromine atom is amenable to a wide range of cross-coupling reactions, while the amine group serves as a handle for amidation, alkylation, and cyclization reactions.

The thiophene (B33073) ring is a well-recognized scaffold in medicinal chemistry, present in numerous approved drugs. While specific active pharmaceutical ingredients (APIs) directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest. Thiophene-based compounds are crucial intermediates for cardiovascular drugs such as the antiplatelet agent clopidogrel (B1663587) and antidepressant duloxetine (B1670986) mdpi.com. The inherent reactivity of this compound makes it a plausible precursor for generating libraries of novel compounds for drug discovery. The bromine atom allows for the introduction of diverse substituents via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), while the methylamine side chain can be modified to modulate solubility, basicity, and interactions with biological targets zmsilane.com.

Table 1: Potential Pharmaceutical Scaffolds via this compound

| Reaction Type | Functional Group Utilized | Potential Resulting Scaffold |

|---|---|---|

| Suzuki Coupling | C-Br bond | Aryl-substituted thienylmethylamines |

| Buchwald-Hartwig Amination | C-Br bond | Thienyl-linked diamine systems |

| Amide Coupling | -NHCH₃ group | Thienyl-based amides and peptides |

The dual functionality of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems, particularly those containing the thieno[3,2-b]thiophene (B52689) core or other thiophene-annulated structures. univ.kiev.uanih.govrsc.org The bromine atom can undergo metalation followed by reaction with electrophiles, or participate directly in palladium-catalyzed cyclization reactions. univ.kiev.uanih.gov Concurrently, the methylamine group can act as a nucleophile to form new rings. For instance, it can be envisioned to react with α-haloketones or dicarbonyl compounds to construct nitrogen-containing heterocycles fused to the thiophene ring, such as thiazoles or diazepines. yu.edu.jo Such fused systems are of great interest in materials science and medicinal chemistry due to their extended π-conjugation and biological activity. ntu.edu.tw

Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. magtech.com.cn While specific applications of this compound in enantioselective synthesis are not prominently reported, the presence of the amine functionality presents opportunities for such transformations. Methodologies like catalytic asymmetric hydrogenation of imines or enzymatic resolutions are commonly employed to produce chiral amines. zmsilane.com In principle, this compound could be resolved into its constituent enantiomers or used as a substrate in stereoselective reactions. Furthermore, it could serve as a precursor for novel chiral ligands, where the thiophene ring acts as a rigid backbone and the amine provides a coordination site for a metal catalyst. Thiophene-based chiral ligands have been successfully applied in reactions like the asymmetric Henry reaction.

Contributions to Polymer and Materials Science

In materials science, this compound serves as a key monomer for creating functionalized polythiophenes. These polymers possess unique electronic and optical properties that can be tailored by the introduction of specific side chains, such as the aminomethyl group.

This compound is a precursor to monomers used in the synthesis of water-soluble, amine-functionalized polythiophenes. Seminal work by McCullough and colleagues demonstrated the synthesis of polythiophenes bearing aminomethyl side chains. cmu.edufsu.educmu.edu The synthesis typically involves protecting the amine, polymerizing the brominated thiophene monomer using methods like Grignard Metathesis (GRIM) polymerization, and subsequent deprotection. cmu.edufsu.edu This approach yields regioregular, head-to-tail coupled polymers, a structural feature crucial for achieving high conductivity and well-defined optical properties. magtech.com.cnwikipedia.org The resulting poly(3-thienylmethylamine) is rendered water-soluble by protonation of the amine groups in acidic conditions, a significant advantage for processing and for applications in biological environments.

Table 2: Polymerization of Amine-Functionalized Thiophene Monomers

| Polymerization Method | Monomer Type | Key Feature of Resulting Polymer |

|---|---|---|

| Grignard Metathesis (GRIM) | 2,5-Dibromo-3-(aminomethyl)thiophene (protected) | High regioregularity (Head-to-Tail coupling) |

| Oxidative Polymerization (FeCl₃) | 3-(Aminomethyl)thiophene (protected) | Lower regioregularity, simpler process |

Polythiophenes functionalized with amine groups exhibit unique properties that make them suitable for optoelectronic and sensing applications. acs.org The protonated amine side chains can induce self-assembly and conformational changes in the polymer backbone, leading to distinct chromic responses (color changes) in the presence of specific analytes. wikipedia.org

A notable application is in the development of sensors for biological macromolecules like DNA. Research has shown that the cationic, water-soluble polythiophene derived from this compound can interact electrostatically with the anionic phosphate (B84403) backbone of DNA. cmu.edufsu.edugoogle.com This interaction can induce a conformational change in the polymer, leading to the formation of ordered, chiral structures templated by the DNA helix. This assembly results in a distinct optical response, such as a dramatic color change or the appearance of a signal in circular dichroism (CD) spectroscopy, allowing for the sensitive detection of DNA. cmu.edugoogle.com These properties position amine-functionalized polythiophenes as promising materials for biosensors, gene detection platforms, and other advanced optoelectronic devices. mdpi.com

Catalyst Ligand and Coordination Chemistry Applications

This compound possesses structural features that make it a promising candidate for applications in coordination chemistry and as a ligand for catalysis. The thiophene ring, with its sulfur heteroatom, and the appended methylamine group provide two potential sites for coordination with metal centers. Thiophene and its derivatives are known to coordinate with transition metals through various modes, including interactions with the sulfur atom or the π-system of the ring. researchgate.netbohrium.com The presence of the nitrogen atom in the methylamine side chain introduces the possibility of forming stable chelate structures, which can enhance the stability and modify the reactivity of the resulting metal complexes.

The sulfur atom of the thiophene ring is a soft Lewis base, showing a preference for coordinating with soft Lewis acidic metals such as palladium (Pd), platinum (Pt), mercury (Hg), and rhodium (Rh). researchgate.netacs.org The methylamine group, a harder Lewis base, can coordinate to a wider range of metal ions. This dual-coordination potential allows this compound to act as a bidentate ligand, forming five-membered chelate rings with metal ions, a favored conformation in coordination chemistry.

Furthermore, the bromo-substituent at the 2-position is a key functional handle. It can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Stille, or Kumada couplings) to synthesize more elaborate ligand structures. nih.govjcu.edu.au This makes this compound a valuable building block for creating a library of ligands with tailored steric and electronic properties for specific catalytic applications. For example, coupling reactions could introduce phosphine (B1218219), pyridine (B92270), or other coordinating moieties, transforming the initial molecule into a multidentate ligand capable of stabilizing various catalytic species. The reactivity of thiophenes with transition metal complexes can lead to products where the thiophene is partially reduced or undergoes C-S bond cleavage, depending on the metal and its associated ligands. bohrium.comacs.org

The table below illustrates potential coordination complexes that could be formed using this compound as a ligand, highlighting its versatility in coordination chemistry.

| Metal Center | Potential Ligand Coordination Mode | Resulting Complex Type | Potential Catalytic Application |

| Palladium (Pd) | Bidentate (S, N-chelation) | Pd(II) Square Planar Complex | C-C Cross-Coupling Reactions (e.g., Suzuki, Heck) |

| Rhodium (Rh) | Bidentate (S, N-chelation) | Rh(I) or Rh(III) Complex | Hydroformylation, Hydrogenation |

| Copper (Cu) | Bidentate (S, N-chelation) | Cu(I) or Cu(II) Complex | Atom Transfer Radical Polymerization (ATRP), Click Chemistry |

| Nickel (Ni) | Bidentate (S, N-chelation) | Ni(II) Square Planar or Octahedral Complex | Kumada Coupling, Polymerization |

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orggardp.org SAR studies involve synthesizing a series of related compounds, or derivatives, to systematically probe how changes in molecular structure affect a molecule's interaction with a biological target, such as an enzyme or receptor. nih.govdrugdesign.org this compound serves as an excellent scaffold for such studies due to its multiple points of diversification and the established biological relevance of the thiophene nucleus. nih.gov The thiophene ring is a well-known bioisostere for the phenyl ring and is present in numerous FDA-approved drugs, where it can improve physicochemical properties and binding affinity. nih.gov

The design of derivatives from the this compound core can be systematically approached by modifying three key regions:

Position 2 (Bromo Group): The bromine atom is a versatile synthetic handle. It can be replaced by a wide variety of functional groups using metal-catalyzed cross-coupling reactions. jcu.edu.au For instance, introducing different aryl or heteroaryl groups can explore new binding pockets in a target protein. Replacing it with hydrogen (de-bromination) or other halogens can probe the importance of this substituent for activity.

The Methylamine Side Chain: The primary amine offers numerous possibilities for modification. It can be acylated to form amides, alkylated to secondary or tertiary amines, or used as a point of attachment for larger substituents. These changes can alter the compound's polarity, hydrogen bonding capacity, and steric profile, which are critical for drug-receptor interactions. drugdesign.org

The Thiophene Ring: While more synthetically challenging, modifications to the thiophene ring itself, such as introducing substituents at the 4- or 5-positions, could also be explored to fine-tune electronic properties and molecular shape.

SAR studies on thiophene-based compounds have proven fruitful in various therapeutic areas. For example, studies on benzo[b]thiophene derivatives have led to the discovery of potent antifungal agents by systematically modifying substituents and the position of an allylamine (B125299) side chain. nih.gov Similarly, the synthesis and evaluation of various thiophene-2-carboxamide derivatives have revealed key structural features responsible for their antibacterial and antioxidant activities. nih.gov

The following table outlines a conceptual framework for an SAR study based on the this compound scaffold, illustrating how systematic modifications could be used to probe for specific biological activities.

| Modification Site | Derivative Structure Example | Rationale for Modification | Potential Biological Target/Activity |

| Position 2 | Replacement of -Br with a phenyl group via Suzuki coupling. | Explore additional hydrophobic interactions. | Kinase Inhibition, Receptor Antagonism |

| Position 2 | Replacement of -Br with a pyridine ring. | Introduce a hydrogen bond acceptor. | CNS Receptor Modulation, Enzyme Inhibition |

| Amine Group | Acylation with acetyl chloride to form an N-acetyl derivative. | Neutralize basicity, introduce H-bond acceptor. | Antimicrobial, Anti-inflammatory |

| Amine Group | Reductive amination to add a benzyl (B1604629) group (N-benzyl derivative). | Increase lipophilicity and steric bulk. | Ion Channel Modulation, Anticancer |

By synthesizing and testing such derivatives, medicinal chemists can systematically map the SAR, leading to the identification of compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. gardp.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Bromo-3-Thienyl)Methylamine?

- Methodology : A common approach involves the reduction of a precursor ketone (e.g., 2-bromo-3-thienyl ketone) using sodium borohydride (NaBH₄) in a polar aprotic solvent under inert conditions. Post-reduction purification via column chromatography or recrystallization is critical to isolate the amine. Confirm reaction completion using thin-layer chromatography (TLC) and characterize the product via H/C NMR and high-resolution mass spectrometry (HRMS) .

- Key Considerations : Ensure anhydrous conditions to prevent side reactions. Monitor pH during workup to avoid decomposition of the amine.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Techniques :

- X-ray crystallography : Use SHELXL (via SHELX suite) for small-molecule refinement to resolve crystal structures. Single-crystal diffraction data collection at low temperatures (e.g., 100 K) enhances resolution .

- Spectroscopy : NMR (e.g., H, C, DEPT-135) to confirm proton environments and carbon hybridization. IR spectroscopy to identify N-H stretching (~3300 cm) and C-Br vibrations (~600 cm) .

Q. What are the stability and storage requirements for this compound?

- Stability : The bromothienyl group may render the compound light-sensitive. Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent oxidation or hydrolysis.

- Handling : Use gloveboxes for air-sensitive steps. Conduct stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How does steric and electronic effects of the bromothienyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The bromine atom acts as a directing group in Suzuki-Miyaura couplings, while the thienyl ring’s electron-rich nature facilitates π-π interactions with palladium catalysts. Computational studies (DFT) can model transition states to predict regioselectivity.

- Experimental Design : Compare reaction rates with/without electron-withdrawing substituents. Use F NMR (if fluorinated analogs are synthesized) to track electronic effects .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Troubleshooting :

- Dynamic Effects : Variable-temperature NMR to identify conformational exchange broadening.

- Impurity Analysis : LC-MS to detect byproducts (e.g., oxidation to nitriles).

- Cross-Validation : Pair X-ray crystallography with spectroscopic data to confirm assignments .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., antimicrobial studies)?

- Approach : Perform molecular docking (AutoDock Vina) against bacterial enzymes (e.g., dihydrofolate reductase) to assess binding affinity. Validate predictions with in vitro MIC assays against Gram-positive/negative strains.

- Parameterization : Use QM/MM methods to refine ligand-protein interactions, accounting for the bromine atom’s polarizability .

Q. What role does this compound play in materials science (e.g., perovskite solar cells)?

- Application : Amines are used to passivate surface defects in perovskites. Test its efficacy by doping into MAPbI₃ films and measuring photoluminescence lifetime improvements. Compare with methylamine hydrochloride controls .

- Characterization : Use SEM/EDS to map elemental distribution and XRD to monitor structural stability under illumination .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all syntheses.

- Emergency Measures : In case of skin contact, wash with 10% acetic acid (neutralizes amines) followed by soap/water. For inhalation, move to fresh air and administer oxygen if needed .

Q. How to mitigate risks of bromine-related toxicity during long-term studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.